![molecular formula C18H22N2O2S B5650351 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5650351.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiourea derivative that has been synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with ethylamine, followed by the reaction of the resulting product with 2-methylphenylisothiocyanate.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects through the inhibition of cell proliferation and induction of apoptosis. It has also been suggested that the compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, the compound may exert its anti-microbial effects through the disruption of bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea has been shown to exhibit various biochemical and physiological effects. In animal models, the compound has been shown to reduce inflammation and inhibit tumor growth. Additionally, the compound has been shown to exhibit activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea in lab experiments is its potential for use as an anti-cancer, anti-inflammatory, and anti-microbial agent. However, one limitation is that the mechanism of action of the compound is not fully understood.
Direcciones Futuras
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea. One direction is to further investigate the mechanism of action of the compound. Additionally, further studies are needed to determine the efficacy and safety of the compound in animal models and humans. Furthermore, the potential use of the compound in combination with other drugs for the treatment of various diseases should be explored. Finally, the synthesis of analogs of the compound with improved activity and selectivity should be investigated.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine to form N-[2-(3,4-dimethoxyphenyl)ethyl]ethanimine. This product is then reacted with 2-methylphenylisothiocyanate to form the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea. The synthesis process has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea has been studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, the compound has been studied for its potential use as an anti-microbial agent, as it has been shown to exhibit activity against various bacteria and fungi.
Propiedades
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-6-4-5-7-15(13)20-18(23)19-11-10-14-8-9-16(21-2)17(12-14)22-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBSMOGECBEFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

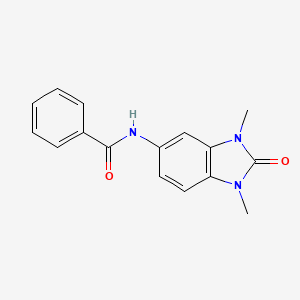
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2,3-difluoro-4-methoxybenzamide](/img/structure/B5650286.png)

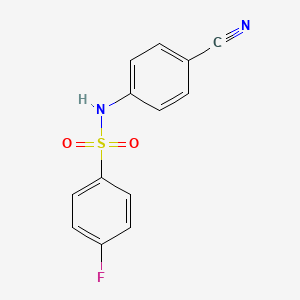
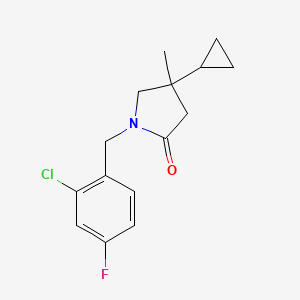
![{3-(2-methoxyethyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5650317.png)

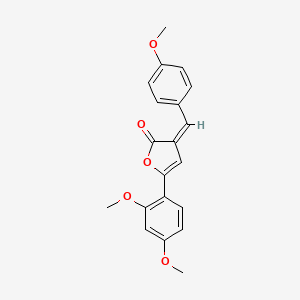
![7-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5650338.png)
![4-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5650345.png)
![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650356.png)
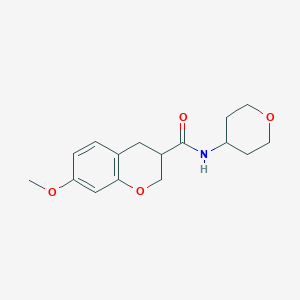
![(3'R*,4'R*)-1'-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5650373.png)
